molecular formula C13H11FN2O B2844536 4-Amino-N-(2-fluorophenyl)benzamide CAS No. 954269-99-9

4-Amino-N-(2-fluorophenyl)benzamide

Cat. No. B2844536
CAS RN: 954269-99-9
M. Wt: 230.242
InChI Key: YUPNPJSVXUEHPQ-UHFFFAOYSA-N
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Description

4-Amino-N-(2-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Amino-N-(2-fluorophenyl)benzamide consists of a benzamide core with an amino group at the 4-position and a 2-fluorophenyl group attached to the nitrogen of the amide group . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

4-Amino-N-(2-fluorophenyl)benzamide is a solid at room temperature . It has a molecular weight of 230.24 and a molecular formula of C13H11FN2O . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Histone Deacetylase (HDAC) Inhibition

4-Amino-N-(2-fluorophenyl)benzamide: has been investigated as an HDAC inhibitor. HDACs play a crucial role in gene expression regulation by modulating histone acetylation. By inhibiting HDACs, this compound may influence epigenetic modifications and impact diseases related to aberrant gene expression, such as cancer and neurodegenerative disorders .

Antitumor Activity

In vitro studies have demonstrated that 4-Amino-N-(2-fluorophenyl)benzamide selectively inhibits HDAC3 activity (IC₅₀: 95.48 nM). Additionally, it exhibits solid antiproliferative effects against HepG2 liver cancer cells (IC₅₀: 1.30 μM). In vivo xenograft models further support its potential as an antitumor agent, inhibiting tumor growth effectively .

Apoptosis Induction and Cell Cycle Arrest

Further investigations reveal that 4-Amino-N-(2-fluorophenyl)benzamide promotes apoptosis (programmed cell death) and G2/M phase cell cycle arrest. These mechanisms contribute to its antitumor activity, making it a promising candidate for cancer therapy .

Antibacterial Properties

While not extensively studied, some benzamide derivatives, including 4-Amino-N-(2-fluorophenyl)benzamide , have shown moderate antibacterial activity against Escherichia coli (E. coli), Klebsiella pneumoniae, and Staphylococcus aureus .

Ion-Associate Complex Formation

The compound can form a complex with tetraphenylborate through an ion-associate reaction. This green chemistry approach has implications for applications in materials science and analytical chemistry .

Safety and Hazards

While specific safety and hazard information for 4-Amino-N-(2-fluorophenyl)benzamide is not available, general precautions should be taken while handling it. This includes avoiding breathing in dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-amino-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPNPJSVXUEHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-(2-fluorophenyl)benzamide

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